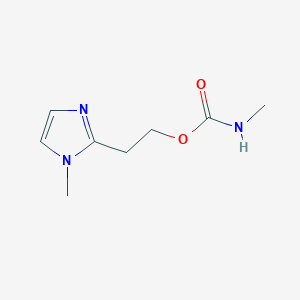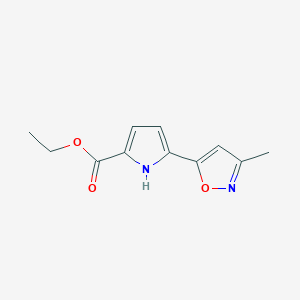
Ethyl (1-adamantylamino)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-adamantylamino)(oxo)acetate, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory processes.
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
- Ethyl (1-adamantylamino)(oxo)acetate exhibits unique crystal structures and hydrogen bonding patterns. For instance, certain salts of this compound form chains along specific axes through hydrogen bonds. These structures showcase slight elongations and shortenings in the carbonyl and amide bonds, respectively, indicating interesting structural dynamics (Vícha, Nečas, Kozubková, & Potáček, 2009).
Chemical Synthesis
- Ethyl (1-adamantylamino)(oxo)acetate is a reactant in complex chemical synthesis processes. For example, it's involved in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting its utility in creating specialized organic compounds. These processes often involve a notable energy barrier for bond rotation, indicating a degree of molecular stability and potential for further chemical applications (Yavari, Aghazadeh, & Tafazzoli, 2002; Yavari, Nasiri, & Djahaniani, 2005).
Molecular Analysis and Docking
- In-depth structural analysis of ethyl (1-adamantylamino)(oxo)acetate derivatives has been conducted to understand the impact of molecular substitutions, such as fluorine. These analyses involve a variety of techniques including X-ray crystallography, quantum theory, and molecular docking, providing insights into the molecule's properties and potential interactions with biological targets (Al-Wahaibi et al., 2018).
Propiedades
IUPAC Name |
ethyl 2-(1-adamantylamino)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-18-13(17)12(16)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHRNAAMSSTIJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B493132.png)
![N-[4-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B493134.png)
![4-[6-(Ethylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B493135.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-yl ethyl sulfide](/img/structure/B493136.png)
![Methyl 4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B493138.png)
![2-(4-Cyanophenyl)-1-methylimidazo[1,2-a]pyrimidin-1-ium](/img/structure/B493141.png)




![1-Methylimidazo[1,2-a]pyridin-1-ium-7-yl dimethylcarbamate](/img/structure/B493152.png)
